7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
The compound contains a 5-fluoro-1H-benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .
Molecular Structure Analysis
The molecular structure of 5-fluoro-1H-benzimidazole, a component of your compound, is characterized by a benzene ring fused to an imidazole ring . Fluorine is attached to the 5-position of the benzimidazole .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands for metal catalysts and can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 5-fluoro-1H-benzimidazole, it’s a solid with a molecular weight of 136.13 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c17-11-1-2-13-14(5-11)20-15(19-13)8-24-9-16(23)21-3-4-22-10-18-6-12(22)7-21/h1-2,5-6,10H,3-4,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXCLKSOYQYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1C(=O)COCC3=NC4=C(N3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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